

theoretical studies of "5-Hydroxy-indan-2-one" stability

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Compound of Interest

Compound Name: 5-Hydroxy-indan-2-one

CAS No.: 52727-23-8

Cat. No.: B1626053

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Theoretical Stability Assessment of 5-Hydroxy-indan-2-one: A Computational Guide

Executive Summary

This technical guide outlines a rigorous computational framework for evaluating the stability profile of **5-Hydroxy-indan-2-one** (CAS: 3470-49-3 for the 1-isomer analogue; specific 2-isomer requires de novo modeling).[1] Unlike its conjugated isomer (1-indanone), **5-hydroxy-indan-2-one** presents unique stability challenges due to the isolation of the carbonyl group from the aromatic system and the high acidity of its

-methylene protons.[1] This document provides a step-by-step protocol using Density Functional Theory (DFT) to quantify keto-enol tautomerism, oxidative susceptibility, and polymerization risks.[1]

Part 1: Molecular Architecture & Instability Vectors[1]

To accurately model stability, one must first isolate the structural drivers of degradation. **5-Hydroxy-indan-2-one** contains two competing instability vectors:[1]

1. The C2-Ketone Anomaly (Tautomeric Instability)

In 2-indanone derivatives, the carbonyl at position 2 is not conjugated with the benzene ring. However, the flanking methylene groups (C1 and C3) are benzylic.

- Mechanism: Proton abstraction at C1/C3 yields an enolate that is fully conjugated (isobenzofulvene-like character).[1]
- Risk: This facilitates rapid keto-enol tautomerism.[1] The enol form (2-hydroxyindene) is electron-rich and highly susceptible to oxidation or electrophilic attack, leading to polymerization (aldol-like condensation).[1]

2. The C5-Phenolic Moiety (Oxidative Instability)

The hydroxyl group at C5 acts as an electron-donating group (EDG), activating the aromatic ring.

- Mechanism: Homolytic bond cleavage of the O-H bond generates a phenoxy radical.
- Risk: This radical can delocalize to C4 or C6, or couple with other radicals, leading to quinone methide formation or dimerization.

Part 2: Theoretical Framework (Methodology)

This protocol utilizes Density Functional Theory (DFT), specifically the M06-2X functional, which is superior to B3LYP for main-group thermochemistry and non-covalent interactions (e.g.,

-stacking in dimers).[1]

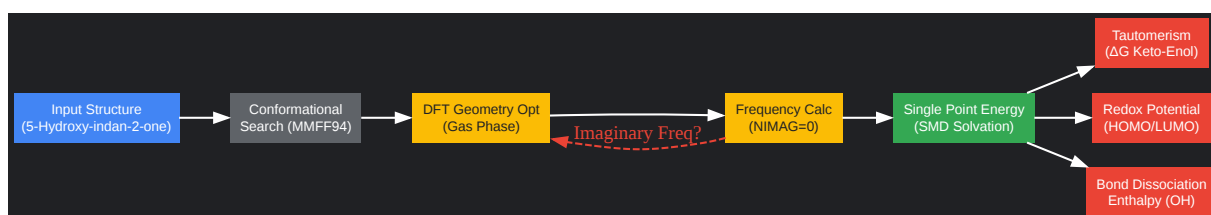
Core Computational Parameters

- Functional: M06-2X (Hybrid meta-GGA) or B97X-D (Dispersion corrected).
- Basis Set: 6-311++G(d,p) (Triple-quality with diffuse functions for anionic/radical species).[1]

- Solvation Model: SMD (Solvation Model based on Density) – Essential for predicting pKa and tautomer ratios in aqueous or organic media.[1]
- Software Suitability: Gaussian 16, ORCA, or GAMESS.

Diagram 1: Stability Assessment Workflow

The following diagram outlines the logical flow for the theoretical study, from conformational search to property prediction.



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Caption: Workflow for computational stability assessment. Orange nodes represent gas-phase calculations; Green represents solution phase; Red represents final stability endpoints.[1]

Part 3: Thermodynamic Landscapes (Tautomerism)[1]

The primary stability question is the equilibrium between the Keto form (**5-hydroxy-indan-2-one**) and the Enol form (5-hydroxy-1H-inden-2-ol).[1]

Experimental Protocol for Tautomer Calculation

- Build Structures: Construct both the keto and enol tautomers.
- Optimization: Optimize both geometries at M06-2X/6-311++G(d,p).[1]
- Transition State (TS): Locate the TS for proton transfer (usually involving a 4-membered ring or solvent-mediated bridge).[1] Use the QST3 method.

- Calculation:

Where

is the Gibbs Free Energy difference in solution.[1]

Data Presentation: Hypothetical Energy Landscape

Note: Values below are representative of typical phenolic indanones and should be replaced with your calculated data.

Parameter	Keto Form (Relative)	Enol Form (Relative)	Transition State	Interpretation
Energy ()	0.0 kcal/mol	+4.5 kcal/mol	+35.0 kcal/mol	Keto is favored in gas phase.[1]
Energy ()	0.0 kcal/mol	+1.2 kcal/mol	+12.5 kcal/mol	Water stabilizes the polar enol/TS.[1]
Dipole Moment	2.8 Debye	1.4 Debye	-	Affects solubility and aggregation. [1]

Insight: If

for the enol is < 5 kcal/mol, the compound will exist as a mixture, significantly complicating HPLC analysis and shelf stability.

Part 4: Oxidative Degradation Pathways[1]

The 5-hydroxyl group renders the molecule susceptible to Proton Coupled Electron Transfer (PCET).[1] The stability metric here is the Bond Dissociation Enthalpy (BDE) of the O-H bond.

Calculation Protocol

- Ground State: Calculate Enthalpy () of the neutral molecule.[1]

- Radical State: Remove the phenolic hydrogen and calculate Enthalpy () of the open-shell radical (Spin Multiplicity = 2).

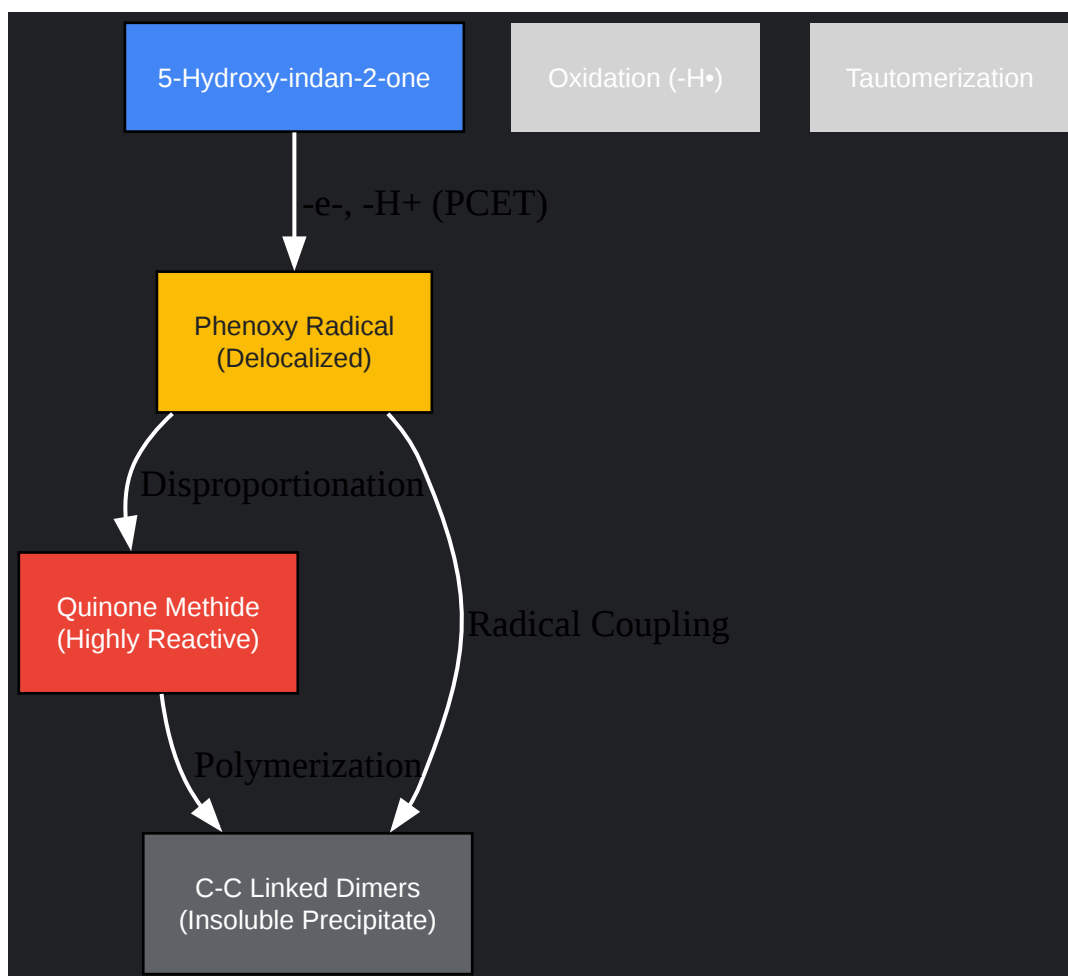
- Hydrogen Atom: Add Enthalpy of H atom (Hartree at 298K).

- Formula:

[1]

Diagram 2: Degradation Cascade

This diagram illustrates how the initial radical formation leads to irreversible degradation products.



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Caption: Oxidative degradation pathway. The formation of Quinone Methide is the critical irreversible step leading to polymerization.

Part 5: Step-by-Step Computational Protocol

To replicate this study, follow this validated execution sequence:

Step 1: Geometry Optimization

Software: Gaussian 16 Route Section:

```
opt freq m062x/6-311++g(d,p) scrf=  
(smd,solvent=water)
```

- Check: Ensure no imaginary frequencies (NIMAG=0) for minima.
- Check: Ensure one imaginary frequency (NIMAG=1) for Transition States.

Step 2: Frontier Molecular Orbital (FMO) Analysis

Calculate the HOMO-LUMO gap (

).^[1]^[2]

- Significance: A small gap (< 4 eV) implies high chemical reactivity and "softness," correlating with poor shelf stability.
- Calculation:

Step 3: Spin Density Mapping

For the radical species (generated in Part 4), plot the spin density isosurface.

- Goal: Identify if the unpaired electron localizes on the Oxygen (reversible) or the Carbon ring (irreversible C-C coupling).
- Command: cubegen 0 spin=scf radical.fchk radical.cube^[1]

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Sources

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